5-Amino-4-methyl-2-nitrobenzonitrile
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Description
“5-Amino-4-methyl-2-nitrobenzonitrile” is an aralkyl nitrile . It has a molecular formula of C8H7N3O2 .
Molecular Structure Analysis
The molecular structure of “5-Amino-4-methyl-2-nitrobenzonitrile” is characterized by the presence of an amino group (NH2), a nitro group (NO2), and a nitrile group (CN) on a benzene ring . The exact structural details are not available in the searched resources.Scientific Research Applications
Synthesis and Chemical Transformations
The application of 5-Amino-4-methyl-2-nitrobenzonitrile in scientific research primarily encompasses its role as an intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the novel synthesis of 2H-3,1-benzoxazine derivatives, demonstrating its versatility in creating complex heterocyclic structures. This process involves heating the compound with cyclohexanone or other cycloketones in the presence of a catalyst to form novel compounds, which are then characterized by various spectroscopic techniques and crystal X-ray diffraction, indicating the compound's utility in the synthesis of novel heterocycles with potential applications in medicinal chemistry and materials science (Li et al., 2006).
Catalytic Hydrogenation Studies
Another significant application is found in catalytic hydrogenation studies, where 5-Amino-4-methyl-2-nitrobenzonitrile and its related nitrobenzonitriles have been hydrogenated using Raney nickel catalysts. These studies reveal the influence of the nitro group's position relative to the nitrile group on the hydrogenation process, offering insights into the optimization of hydrogenation reactions for the synthesis of primary amines from nitrobenzonitriles, which is crucial for the development of new synthetic methodologies in organic chemistry (Koprivova & Červený, 2008).
Antiparasitic and Antifungal Activity Evaluation
The compound has also been explored as a precursor in the synthesis of pyrimidine derivatives with evaluated anti-inflammatory and analgesic activities. This indicates its potential as a building block in the design and synthesis of bioactive molecules for drug discovery. The creation of these derivatives involves condensation reactions with various isothiocyanates, showcasing the compound's utility in developing pharmacologically active agents (Sondhi et al., 2005).
Corrosion Inhibition Studies
Moreover, derivatives of 5-Amino-4-methyl-2-nitrobenzonitrile have been investigated for their corrosion inhibition properties on metals, demonstrating the compound's relevance in materials science and engineering. These studies involve the synthesis of 2-aminobenzene-1,3-dicarbonitriles derivatives and their evaluation as corrosion inhibitors, highlighting the compound's application in developing new materials with enhanced corrosion resistance (Verma et al., 2015).
properties
IUPAC Name |
5-amino-4-methyl-2-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-8(11(12)13)6(4-9)3-7(5)10/h2-3H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDGPPOWEUHVOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C#N)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methyl-2-nitrobenzonitrile |
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